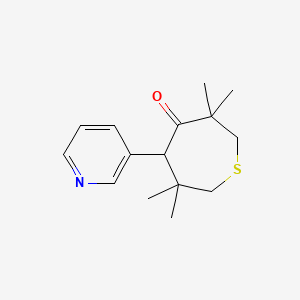
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one is an organic compound characterized by its unique structure, which includes a thiepan ring substituted with pyridinyl and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as pyridine derivatives and thiepan precursors can be reacted in the presence of catalysts and solvents to form the desired compound. Specific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiepan derivatives with reduced functional groups.
Substitution: The pyridinyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiepan derivatives, and various substituted pyridinyl compounds. These products can be further utilized in different applications or as intermediates in more complex syntheses.
Scientific Research Applications
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific sites on proteins or nucleic acids, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,6,6-Tetramethyl-5-(pyridin-2-yl)thiepan-4-one: Similar structure but with a different position of the pyridinyl group.
3,3,6,6-Tetramethyl-5-(pyridin-4-yl)thiepan-4-one: Another isomer with the pyridinyl group at a different position.
3,3,6,6-Tetramethyl-5-(quinolin-3-yl)thiepan-4-one: Contains a quinoline ring instead of pyridine.
Uniqueness
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
189693-36-5 |
|---|---|
Molecular Formula |
C15H21NOS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-5-pyridin-3-ylthiepan-4-one |
InChI |
InChI=1S/C15H21NOS/c1-14(2)9-18-10-15(3,4)13(17)12(14)11-6-5-7-16-8-11/h5-8,12H,9-10H2,1-4H3 |
InChI Key |
UMNIEOIFBMOPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSCC(C(=O)C1C2=CN=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















